molecular formula C14H22N2 B1351563 1-methyl-N-(1-phenylethyl)piperidin-4-amine CAS No. 359880-52-7

1-methyl-N-(1-phenylethyl)piperidin-4-amine

Cat. No.: B1351563
CAS No.: 359880-52-7
M. Wt: 218.34 g/mol
InChI Key: FZLJYZIIGQDRRX-UHFFFAOYSA-N
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Description

1-methyl-N-(1-phenylethyl)piperidin-4-amine is an organic compound with a complex structure that includes both piperidine and phenylethylamine moieties

Preparation Methods

The synthesis of 1-methyl-N-(1-phenylethyl)piperidin-4-amine typically involves multiple steps. One common method starts with the preparation of 1-methyl-4-piperidone, which is then reacted with phenylethylamine under specific conditions to yield the desired product. Industrial production methods may involve optimizing reaction conditions such as temperature, pressure, and the use of catalysts to increase yield and purity.

Chemical Reactions Analysis

1-methyl-N-(1-phenylethyl)piperidin-4-amine undergoes various chemical reactions, including:

    Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be performed using agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of secondary or tertiary amines.

    Substitution: The compound can undergo nucleophilic substitution reactions, where halogenated derivatives are formed using reagents like thionyl chloride or phosphorus tribromide.

Scientific Research Applications

1-methyl-N-(1-phenylethyl)piperidin-4-amine has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential effects on biological systems, including its interaction with various enzymes and receptors.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the development of drugs targeting neurological disorders.

    Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of other compounds.

Mechanism of Action

The mechanism of action of 1-methyl-N-(1-phenylethyl)piperidin-4-amine involves its interaction with specific molecular targets, such as neurotransmitter receptors or enzymes. The compound may modulate the activity of these targets, leading to changes in cellular signaling pathways and physiological responses.

Comparison with Similar Compounds

1-methyl-N-(1-phenylethyl)piperidin-4-amine can be compared with similar compounds like:

    1-Methyl-4-piperidinyl)piperazine: This compound shares the piperidine moiety but differs in its overall structure and applications.

    1-Methyl-4-piperidinemethanol: Another related compound, which has different functional groups and chemical properties.

    (1-Methyl-piperidin-4-yl)-acetaldehyde: This compound has a similar piperidine structure but includes an aldehyde group, leading to different reactivity and applications.

Each of these compounds has unique properties and applications, highlighting the versatility and importance of the piperidine scaffold in chemical research and industry.

Properties

IUPAC Name

1-methyl-N-(1-phenylethyl)piperidin-4-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H22N2/c1-12(13-6-4-3-5-7-13)15-14-8-10-16(2)11-9-14/h3-7,12,14-15H,8-11H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FZLJYZIIGQDRRX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC=CC=C1)NC2CCN(CC2)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H22N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

218.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

DL-Phenylethylamine (606 mg, 5.0 mmol) was dissolved in 10 ml methanol and 1-Methyl-4-piperidone (566 mg, 5.0 mmol) in 10 ml methanol was added. Mixture was stirred and Acetic acid (˜0.75 ml) was added until pH˜5. NaCNBH3 (628 g, 10 mmol) was slowly added. Gas evolution observed. After magnetic stirring for 20 hrs methanol was partly removed on Rotavapor (40° C.). Ethylacetate, 2M NaOH and water were added until pH˜10. Phases were separated and aq. phase was then re-extracted with ethylacetate and dichloromethane. Combined organic phases were dried over MgSO4. Concentration on Rotavapor (40° C.) yielded 838 mg crude 47AKU-36. TLC (10% methanol in dichloromethane): Rf=0.3. HPLC-MS (Method A): M+=219.1 (UV/MS(%)=100/94).
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606 mg
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566 mg
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10 mL
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0.75 mL
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628 g
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